molecular formula C20H16N2OS B2946108 N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide CAS No. 1797350-40-3

N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide

Cat. No.: B2946108
CAS No.: 1797350-40-3
M. Wt: 332.42
InChI Key: NPMIFJMYUYVJNY-UHFFFAOYSA-N
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Description

N-(2-(Thiophen-3-yl)benzyl)-1H-indole-3-carboxamide is a synthetic indole-3-carboxamide derivative characterized by a thiophene-3-yl-substituted benzyl group attached to the indole nitrogen. The thiophene moiety in this compound introduces unique electronic and steric properties, differentiating it from analogs with phenyl, biphenyl, or naphthyl substituents.

Properties

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c23-20(18-12-21-19-8-4-3-7-17(18)19)22-11-14-5-1-2-6-16(14)15-9-10-24-13-15/h1-10,12-13,21H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMIFJMYUYVJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CNC3=CC=CC=C32)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Reduced thiophene derivatives

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives

Scientific Research Applications

N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide is a chemical compound with an indole core, a thiophene moiety, and a carboxamide functional group. Research indicates that compounds similar to it exhibit a range of biological activities and potential applications in scientific research.

Note: The query specifically requested information on "N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide ," but the provided search results primarily discuss "N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide ." Because of this discrepancy, the information below may not be precisely what the user intended.

Potential Applications

N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide and similar compounds have potential applications in various fields:

  • Binding Affinity Studies Interaction studies often focus on its binding affinity to specific biological targets.
  • Drug Design Indole-2-carboxamide derivatives have been explored for their interaction with TRP channels, behaving as agonists with varying efficacy and potency. They have potential in treating pain, inflammation, and related disorders .
  • Antibacterial Activity Some related compounds have demonstrated high activity against staphylococci, including MRSA strains . Indolylquinazolinone 3k inhibited the growth of S. aureus ATCC 25923, with a minimum inhibitory concentration (MIC) of 3.90 μg/mL. Its MIC against S. aureus ATCC 43300 (MRSA) was even lower, not exceeding 1 μg/mL .
  • Antiviral Activity Certain 2,6-disubstituted indole compounds are potent inhibitors of Zika virus protease (ZVpro), with IC50 values as low as 320 nM .

Structural Similarity

N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide stands out because of its specific combination of an indole core with a thiophene substituent at the benzyl position, which may enhance its biological interactions compared to similar compounds lacking this specific arrangement. Examples of compounds sharing structural similarities include:

Compound NameStructural FeaturesUnique Properties
N-(1H-indol-3-yl)-N'-(4-methylphenyl)ureaIndole core with urea linkageAnticancer activity
5-Methylindole-3-carboxylic acidIndole ring with a carboxylic acidAnti-inflammatory effects
2-(Thiophen-2-yl)-indoleThiophene substituted indolePotential neuroprotective effects

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Indole-3-carboxamides vary primarily in substituents at two positions:

  • Indole Nitrogen (N1): Modified with alkyl, benzyl, or heteroaromatic groups.
  • Carboxamide Nitrogen: Often substituted with aryl, cycloalkyl, or complex functional groups.

Key structural analogs and their differences are summarized below:

Compound Name Indole N1 Substituent Carboxamide Substituent Key Structural Features Biological Activity (Reported)
N-(2-(Thiophen-3-yl)benzyl)-1H-indole-3-carboxamide 2-(Thiophen-3-yl)benzyl – (Unsubstituted) Thiophene-3-yl enhances π-π interactions Hypothetical cannabinoid activity
Cumyl-BPHMICA [1,1'-Biphenyl]-4-ylmethyl 2-Phenylpropan-2-yl Biphenyl group for enhanced lipophilicity Synthetic cannabinoid receptor agonist
MEN10930 Cyclohexyl Complex naphthalenylmethyl Bulky substituents for receptor selectivity Neuropeptide receptor antagonist
VU6004256 2-Hydroxycyclohexyl 4-(Thiazol-4-yl)benzyl Hydroxycyclohexyl for polar interactions M1 muscarinic receptor modulator
Compound 28a 3-Fluoropropyl 2-(Phenyldiazenyl)benzyl Fluoropropyl improves metabolic stability Photoswitchable CB1R ligand

Key Observations:

  • Thiophene vs.
  • Substituent Position: The 3-yl position of the thiophene (vs. 2-yl in other analogs, e.g., N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide ) influences steric accessibility for receptor binding.
  • Carboxamide Substitution: Unsubstituted carboxamide in the target compound contrasts with bulky groups in analogs like MEN10930, which are critical for receptor subtype selectivity .

Pharmacological and Functional Comparisons

  • Cannabinoid Receptor Affinity: Cumyl-BPHMICA and related compounds exhibit high affinity for CB1/CB2 receptors due to lipophilic aryl groups . The thiophene-containing analog may display moderate affinity but requires empirical validation.
  • Receptor Modulation: VU6004256 and MEN10930 demonstrate subtype-selective modulation of muscarinic and neuropeptide receptors, respectively, highlighting the role of carboxamide substituents in target specificity .
  • Photoswitchability: Compound 28a incorporates a diazenyl group for light-dependent CB1R modulation, a feature absent in the target compound but indicative of design flexibility in indole carboxamides .

Biological Activity

N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and its implications in drug development.

Chemical Structure and Synthesis

This compound features a unique combination of a thiophene ring, a benzyl group, and an indole moiety. The synthesis often employs methods like the Suzuki-Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds under mild conditions, yielding high purity and efficiency .

Synthetic Route Overview

StepDescription
1Start with an aryl halide and an organoboron compound.
2Utilize a palladium catalyst and a base (e.g., potassium carbonate).
3Conduct the reaction in an inert atmosphere at temperatures between 50°C to 100°C.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds with similar structures show significant anticancer properties. For instance, derivatives of indole have demonstrated effectiveness against various cancer cell lines, including breast, lung, and colon cancers. One study reported that certain indole derivatives exhibited IC50 values as low as 2.76 μM against ovarian cancer cells . Although specific data on this compound is limited, its structural similarity suggests potential for similar activity.

Antimicrobial Properties

The compound's structure suggests it may possess antimicrobial properties. Indole derivatives are known to inhibit bacterial growth and have been studied for their efficacy against pathogens like Staphylococcus aureus and Candida albicans. Further investigation into this compound could yield valuable insights into its antimicrobial effectiveness .

Anti-inflammatory Effects

Compounds with indole structures have also been linked to anti-inflammatory activities. For example, some derivatives showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways . While specific studies on this compound are still emerging, its potential in this area warrants further exploration.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing context for this compound:

  • Indole Derivatives Against Cancer : A study demonstrated that specific indole derivatives exhibited selective cytotoxicity against human cancer cell lines with IC50 values ranging from 1.143 to 9.27 μM .
  • Antimicrobial Evaluation : Research on related compounds has shown promising results against Mycobacterium tuberculosis and other pathogens, suggesting that modifications in the indole structure can enhance antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : A Pd-catalyzed amidation and cyclization approach is commonly used for indole-carboxamide derivatives. For example, Pd catalysts enable coupling of thiophene-containing precursors with indole intermediates under controlled temperatures (80–120°C) and inert atmospheres (e.g., argon). Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1 to 1:1.2) significantly impact yields, with optimized protocols achieving ~70–85% purity .
  • Data Contradictions : Lower yields (40–50%) reported in early studies may stem from incomplete purification or side reactions (e.g., oxidation of thiophene rings). Advanced techniques like column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) improve purity .

Q. How is the structure of this compound validated experimentally?

  • Methodology : Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For instance, ¹³C NMR confirms the carboxamide carbonyl signal at ~165–170 ppm, while thiophene protons appear as distinct doublets in ¹H NMR (δ 6.8–7.5 ppm). X-ray crystallography (if crystals are obtainable) provides definitive bond-length and angle data .
  • Challenges : Overlapping signals in crowded aromatic regions (e.g., indole C-2 and benzyl protons) may require 2D NMR (COSY, HSQC) for resolution .

Q. What analytical techniques are recommended for purity assessment?

  • Methodology : HPLC (C18 columns, acetonitrile/water gradients) and LC-MS are standard. Purity ≥95% is typically required for biological testing. Residual solvents (e.g., DMF) are quantified via GC-MS, adhering to ICH guidelines .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target binding?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions with receptors like dopamine D3 or cannabinoid receptors. For example, the thiophene moiety may engage in π-π stacking with aromatic residues (e.g., Phe346 in D3R), while the carboxamide group forms hydrogen bonds .
  • Data Contradictions : Discrepancies between in silico predictions and in vitro binding assays (e.g., ΔG vs. IC50) may arise from solvent effects or protein flexibility. MD simulations (100 ns) refine binding poses .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodology : Cross-validate assays (e.g., radioligand binding vs. functional cAMP assays) using standardized protocols. For instance, inconsistent IC50 values for kinase inhibition may reflect differences in ATP concentrations or enzyme sources (recombinant vs. native) .
  • Case Study : In metabolic stability studies, human hepatocyte incubations (37°C, 24h) with LC-MS/MS analysis quantify major metabolites (e.g., hydroxylation at the benzyl position) and clarify species-specific degradation pathways .

Q. How is the structure-activity relationship (SAR) of this compound explored for CNS targets?

  • Methodology : Synthesize analogs with variations in (a) thiophene substitution (3-yl vs. 2-yl), (b) benzyl linker length, and (c) indole N-substituents. For example, replacing the thiophene with isoquinoline reduces D3R affinity by ~10-fold, highlighting the role of sulfur in hydrophobic interactions .
  • Key Findings : Bulkier substituents on the benzyl group (e.g., 4-fluorophenyl) enhance blood-brain barrier permeability (logP ~3.5 vs. ~2.8 for unsubstituted analogs) but may increase off-target effects .

Q. What experimental designs mitigate synthetic byproducts during scale-up?

  • Methodology : Employ flow chemistry for exothermic reactions (e.g., amide couplings) to control temperature and reduce side products. Design of Experiments (DoE) optimizes parameters like catalyst loading (5–10 mol% Pd) and reaction time (12–24h) .
  • Case Study : Pilot-scale synthesis (100g) using continuous flow reactors achieved 92% yield with ≤2% impurities, validated by in-line FTIR monitoring .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
SynthesisPd-catalyzed cross-coupling, reflux conditions
Structural Validation¹³C NMR, X-ray crystallography
Purity AnalysisHPLC, GC-MS
Biological AssaysRadioligand binding, hepatocyte incubations
Computational ModelingMolecular docking, MD simulations

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